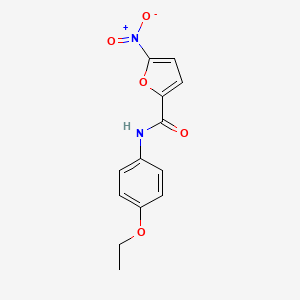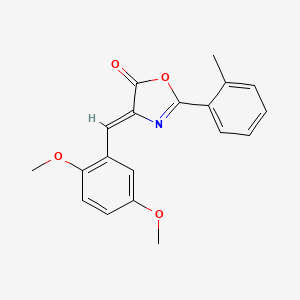
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom The compound also features a methoxy group attached to a phenyl ring and a nitro group attached to another phenyl ring
Vorbereitungsmethoden
The synthesis of 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-methoxybenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions typically target the methoxy group, converting it into a carboxylic acid group.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride (SnCl2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted phenyl ring. Common reagents for these reactions include nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-(3-Methoxyphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its ability to inhibit certain enzymes or pathways involved in disease processes.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of dyes, pigments, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis. Similarly, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-(3-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(4-Methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole: This compound has a similar structure but with the methoxy group attached to the 4-position of the phenyl ring. It may exhibit different chemical and biological properties due to this structural variation.
2-(3-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole: In this compound, the nitro group is attached to the 3-position of the phenyl ring. This positional change can affect the compound’s reactivity and interactions with biological targets.
2-(3-Methoxyphenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole: This compound is a reduction product of the original compound, with the nitro group reduced to an amino group. It may have different biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and their positions on the phenyl rings, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
62507-53-3 |
|---|---|
Molekularformel |
C15H11N3O4 |
Molekulargewicht |
297.26 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H11N3O4/c1-21-13-4-2-3-11(9-13)15-17-16-14(22-15)10-5-7-12(8-6-10)18(19)20/h2-9H,1H3 |
InChI-Schlüssel |
MLROXJBOMDEEPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E,5Z)-2-[(3,5-dimethylphenyl)imino]-5-(4-hydroxy-3-iodo-5-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11694628.png)

![(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11694652.png)
![(3Z)-3-[(2,4,6-trimethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11694666.png)
![2-[(2E)-2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}hydrazinyl]-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11694667.png)
![Butyl 3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B11694669.png)

![(5E)-5-[4-(propan-2-yl)benzylidene]-3-({[3-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694677.png)
![N-{(1Z)-3-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11694678.png)
![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide](/img/structure/B11694681.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694698.png)
![(E)-N-[(3-bromobenzyl)oxy]-1-(2,4-dichlorophenyl)methanimine](/img/structure/B11694705.png)
![2-[(2-bromo-4-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11694716.png)
